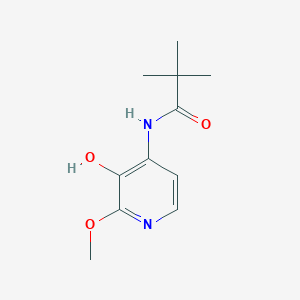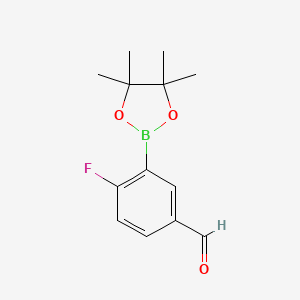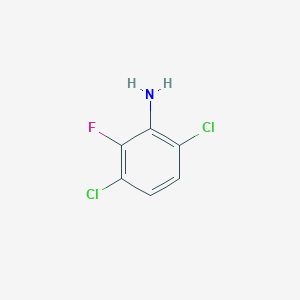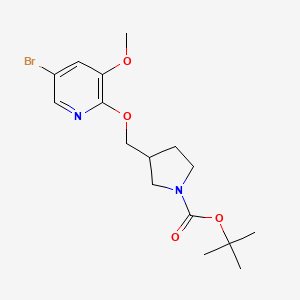
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Descripción general
Descripción
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole, commonly known as BTHFT, is an important organic compound that has been studied extensively by scientists. It is an aromatic heterocyclic compound that is composed of a three-membered ring of nitrogen, carbon, and bromine atoms. BTHFT has been found to have a variety of applications in both organic synthesis and scientific research.
Aplicaciones Científicas De Investigación
Physicochemical Properties and Antibacterial Activity
Research on S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, which are closely related to the compound , has revealed their significant physicochemical properties. These compounds, synthesized through a nucleophilic substitution mechanism, have demonstrated notable antibacterial activity against various microorganism families. Their efficacy in combating multi-resistant strains of microorganisms suggests potential applications in developing new antibiotics or antimicrobial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Electron-Releasing Power in Chemical Reactions
A study on the kinetics of reactions involving bromo-N-methyl-tetrazoles and -triazoles, including compounds structurally similar to 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole, has highlighted the importance of electron-releasing and electron-attracting powers in such molecules. This aspect is crucial in understanding the reactivity and stability of these compounds in various chemical processes (Journal of The Chemical Society B: Physical Organic, 1967).
Predicted Biological Activity and Chemical Structure
A detailed analysis of the relationship between the predicted biological activity and the chemical structure of certain S-derivatives of 1,2,4-triazoles, akin to the compound , has been conducted. This research indicates that these derivatives can exhibit a range of activities, including antioxidant, antihypoxic, antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities. The study emphasizes the role of these compounds in the development of new pharmacological agents (Current issues in pharmacy and medicine: science and practice, 2021).
Synthesis and Antibacterial Activity of Triazole Derivatives
Triazole derivatives, including those related to 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole, have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising results against various bacterial strains, further emphasizing their potential in antimicrobial therapy and drug development (Chinese Journal of Chemistry, 2010).
Propiedades
IUPAC Name |
3-bromo-5-(oxolan-2-yl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h4H,1-3H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLBRKSEJCGPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



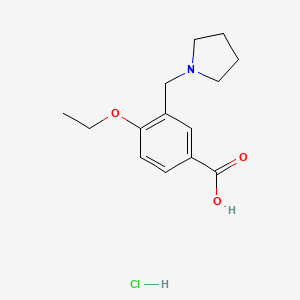
![4-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1439732.png)
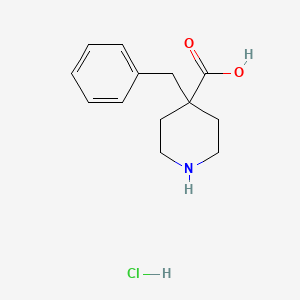


![4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1439739.png)
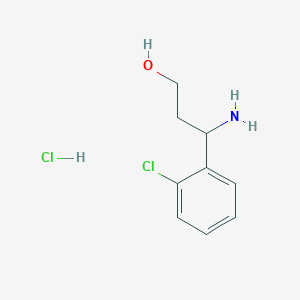
![2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1439742.png)
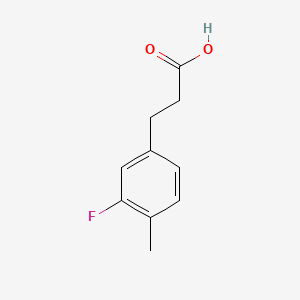
![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-](/img/structure/B1439745.png)
